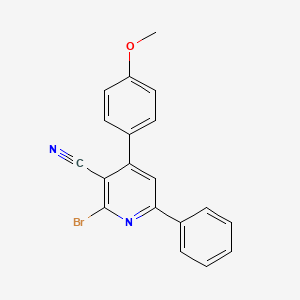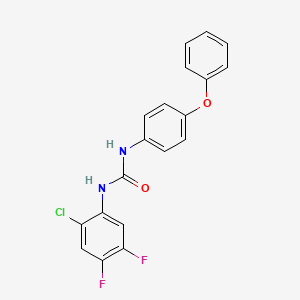
N-(2-chloro-4,5-difluorophenyl)-N'-(4-phenoxyphenyl)urea
Descripción general
Descripción
N-(2-chloro-4,5-difluorophenyl)-N'-(4-phenoxyphenyl)urea, commonly known as diflubenzuron, is a synthetic insecticide that is widely used in agriculture and forestry. It belongs to the family of benzoylurea insecticides and is effective against a wide range of insect pests, including Lepidoptera, Coleoptera, and Diptera. Diflubenzuron has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mecanismo De Acción
Diflubenzuron acts by inhibiting the synthesis of chitin, which is an essential component of the insect exoskeleton. It disrupts the normal growth and development of insect larvae, leading to their death. Diflubenzuron is a selective insecticide, meaning that it only affects insects and does not harm other organisms such as birds, mammals, and fish.
Biochemical and Physiological Effects:
Diflubenzuron has been shown to have minimal toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. Diflubenzuron has a low potential for environmental contamination and has been classified as a low-risk pesticide by the Environmental Protection Agency.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diflubenzuron is a useful tool for studying insect development and physiology in the laboratory. It is effective at low concentrations and has a long residual activity, making it useful for long-term experiments. However, diflubenzuron is not effective against all insect pests, and some insects have developed resistance to the chemical.
Direcciones Futuras
There are several potential future directions for research on diflubenzuron. One area of interest is the development of new formulations and delivery systems that improve the efficacy and safety of the chemical. Another area of research is the study of the environmental fate and transport of diflubenzuron, including its potential impact on non-target organisms and ecosystems. Finally, there is a need for further research on the mechanisms of insect resistance to diflubenzuron, and the development of new strategies for controlling resistant insect populations.
Aplicaciones Científicas De Investigación
Diflubenzuron has been extensively studied for its insecticidal properties and its potential use in controlling insect pests in agriculture and forestry. It has been shown to be effective against a wide range of insect pests, including the fall armyworm, the European corn borer, and the spruce budworm. Diflubenzuron has also been studied for its potential use in controlling mosquito populations that transmit diseases such as malaria and dengue fever.
Propiedades
IUPAC Name |
1-(2-chloro-4,5-difluorophenyl)-3-(4-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O2/c20-15-10-16(21)17(22)11-18(15)24-19(25)23-12-6-8-14(9-7-12)26-13-4-2-1-3-5-13/h1-11H,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYSJOPUIFNPJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-5-phenyl-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3442431.png)
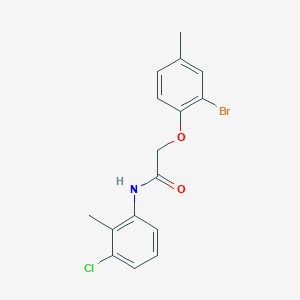
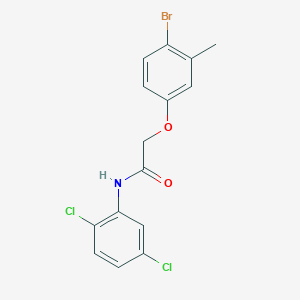
![1-{[2-bromo-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}piperidine](/img/structure/B3442448.png)
![4-bromo-N-cyclohexyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3442450.png)
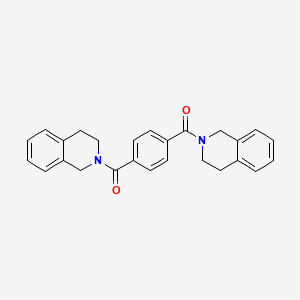
![1-(4-fluorophenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3442456.png)
![10-[(4-fluorophenoxy)acetyl]-10H-phenothiazine](/img/structure/B3442465.png)
![1-(4-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3442466.png)
![2,4-dibromo-6-{[(cyclopropylmethyl)(propyl)amino]methyl}phenol](/img/structure/B3442480.png)
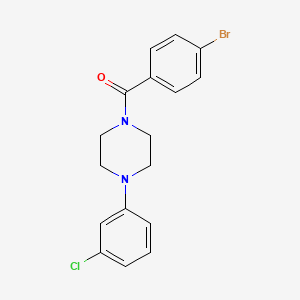
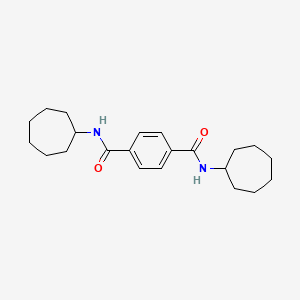
![1-(1H-indol-3-yl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3442500.png)
